4-Chloro-3-oxobutyryl chloride
Overview
Description
4-Chloro-3-oxobutyryl chloride is an organic compound with the molecular formula C₄H₄Cl₂O₂. It is known for its reactivity due to the presence of two acyl chloride groups and a chlorine atom, making it a valuable intermediate in organic synthesis . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-oxobutyryl chloride can be synthesized through the chlorination of acetoacetic acid derivatives. One common method involves the reaction of acetoacetic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-oxobutyryl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 4-chloro-3-oxobutyric acid and hydrochloric acid.
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Condensation Reactions: Participates in Claisen condensation and similar reactions to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Nucleophilic Substitution: Alcohols, amines, thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Condensation Reactions: Various carbonyl compounds, often under basic conditions.
Major Products
Hydrolysis: 4-chloro-3-oxobutyric acid and hydrochloric acid.
Nucleophilic Substitution: Esters, amides, and thioesters.
Condensation Reactions: Complex molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-3-oxobutyryl chloride is utilized in various scientific research applications:
Chemistry: Used as an acylating agent in the synthesis of amides and esters.
Biology: Serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-oxobutyryl chloride involves its reactivity as an acylating agent. The compound’s acyl chloride groups readily react with nucleophiles, forming covalent bonds with various substrates. This reactivity is harnessed in synthetic chemistry to introduce the 4-chloro-3-oxobutanoyl group onto target molecules, thereby modifying their chemical properties.
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride (CH₃COCl): A simpler acyl chloride with one acyl chloride group.
Benzoyl chloride (C₆H₅COCl): An aromatic acyl chloride with different reactivity due to the benzene ring.
Succinyl chloride (C₄H₄Cl₂O₂): A dicarboxylic acid derivative with two acyl chloride groups, similar to 4-Chloro-3-oxobutyryl chloride.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and two acyl chloride groups. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic substitution and condensation, sets it apart from simpler acyl chlorides.
Properties
IUPAC Name |
4-chloro-3-oxobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVQVCBPLNREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194280 | |
Record name | 4-Chloro-3-oxobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-64-1 | |
Record name | 4-Chloro-3-oxobutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41295-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-oxobutyryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-oxobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-oxobutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloroacetoacetyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ3RDX5VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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